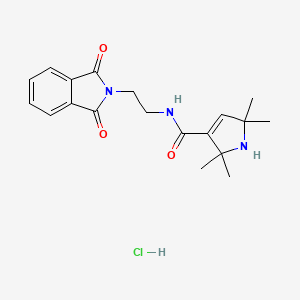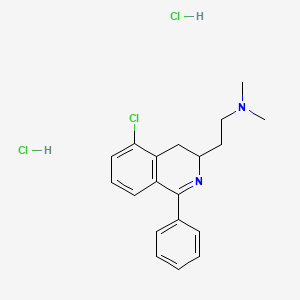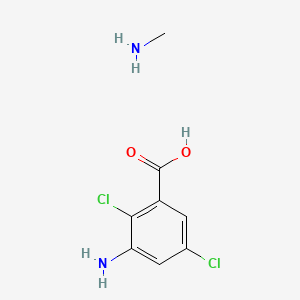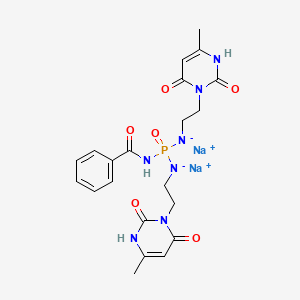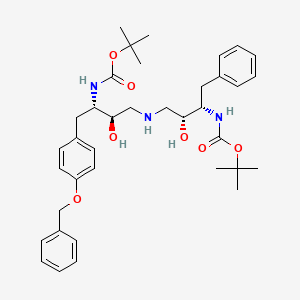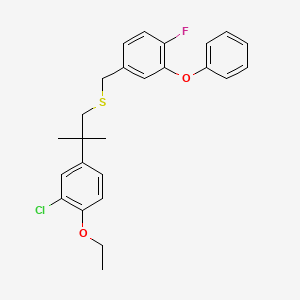
Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- involves multiple steps, including the introduction of the chloro, ethoxy, and phenoxy groups onto the benzene ring. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the correct placement of these groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a compound with additional oxygen-containing groups, while substitution could introduce new functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with specific interactions with biological targets.
Medicine: Research could explore its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- exerts its effects involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzene derivatives with different functional groups, such as:
- Benzene, 1-chloro-4-methoxy-
- Benzene, 1-fluoro-2-phenoxy-
Uniqueness
What sets Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- apart is its unique combination of functional groups, which can confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
83493-35-0 |
|---|---|
Molecular Formula |
C25H26ClFO2S |
Molecular Weight |
445.0 g/mol |
IUPAC Name |
2-chloro-1-ethoxy-4-[1-[(4-fluoro-3-phenoxyphenyl)methylsulfanyl]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C25H26ClFO2S/c1-4-28-23-13-11-19(15-21(23)26)25(2,3)17-30-16-18-10-12-22(27)24(14-18)29-20-8-6-5-7-9-20/h5-15H,4,16-17H2,1-3H3 |
InChI Key |
PDWQXDQMQNPRGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)CSCC2=CC(=C(C=C2)F)OC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


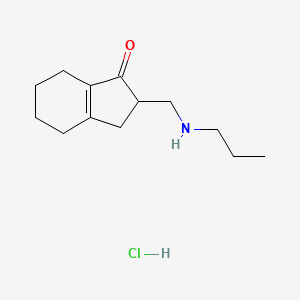

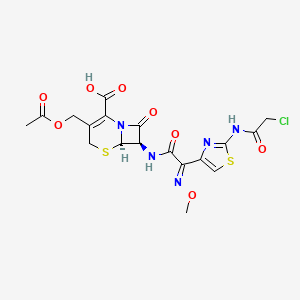

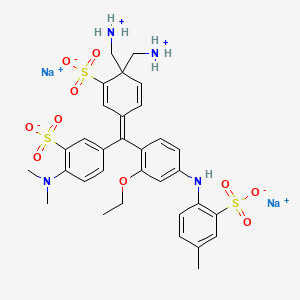
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12752189.png)
